5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione
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Overview
Description
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is a heterocyclic compound that features an isoquinoline core substituted with a piperidine ring and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid share structural similarities and are used in similar applications.
Isoindoline Derivatives:
Uniqueness
7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, piperidine ring, and isoquinoline core makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
54753-67-2 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-hydroxy-3-piperidin-1-ylisoquinoline-7,8-dione |
InChI |
InChI=1S/C14H14N2O3/c17-11-7-12(18)14(19)10-8-15-13(6-9(10)11)16-4-2-1-3-5-16/h6-8,17H,1-5H2 |
InChI Key |
IJJKPJRHHYJFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=C2)C(=CC(=O)C3=O)O |
Origin of Product |
United States |
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